molecular formula C11H7F3O4 B11774875 3-(2,2,2-Trifluoroethoxy)benzofuran-2-carboxylic acid

3-(2,2,2-Trifluoroethoxy)benzofuran-2-carboxylic acid

Cat. No.: B11774875
M. Wt: 260.17 g/mol
InChI Key: QKJYBTNWZCZDLF-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)benzofuran-2-carboxylic acid is a fluorinated organic compound with the molecular formula C11H7F3O4 and a molecular weight of 260.17 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a benzofuran ring, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 3-(2,2,2-Trifluoroethoxy)benzofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method utilizes readily available starting materials such as Fe(III) salts, oxidants like di-tert-butyl peroxide, and ligands like 1,10-phenanthroline. Another approach involves the intramolecular cyclization of 3-(2-halo-phenoxy)acrylic esters in the presence of Pd(OAc)2–PPh3 catalyst .

Chemical Reactions Analysis

3-(2,2,2-Trifluoroethoxy)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

3-(2,2,2-Trifluoroethoxy)benzofuran-2-carboxylic acid can be compared with other similar compounds, such as:

The unique combination of the trifluoroethoxy group and the benzofuran ring in this compound imparts distinct properties that make it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C11H7F3O4

Molecular Weight

260.17 g/mol

IUPAC Name

3-(2,2,2-trifluoroethoxy)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H7F3O4/c12-11(13,14)5-17-8-6-3-1-2-4-7(6)18-9(8)10(15)16/h1-4H,5H2,(H,15,16)

InChI Key

QKJYBTNWZCZDLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)OCC(F)(F)F

Origin of Product

United States

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